molecular formula C4H6F5NO B3225198 2-Pentafluoroethyloxy-ethylamine hydrochloride CAS No. 1246466-32-9

2-Pentafluoroethyloxy-ethylamine hydrochloride

Cat. No. B3225198
CAS RN: 1246466-32-9
M. Wt: 179.09
InChI Key: ZCGAJWDICHSOMA-UHFFFAOYSA-N
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Description

2-Pentafluoroethyloxy-ethylamine hydrochloride, also known as 2-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, with the chemical formula C4H8F5NO.HCl, is a derivative of ethylamine and is commonly used in the synthesis of various organic compounds.

Mechanism of Action

The exact mechanism of action of 2-Pentafluoroethyloxy-ethylamine hydrochloride is not well understood. However, it is believed to interact with various receptors in the brain, including dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-Pentafluoroethyloxy-ethylamine hydrochloride can have significant effects on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to increased alertness and focus. Additionally, it has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Pentafluoroethyloxy-ethylamine hydrochloride in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that its effects can be difficult to quantify, as they can vary depending on the dosage and other factors.

Future Directions

There are several potential future directions for research involving 2-Pentafluoroethyloxy-ethylamine hydrochloride. One area of interest is its potential as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. Additionally, there is interest in its use in the development of new materials with unique properties, such as superhydrophobic coatings and self-healing materials. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

2-Pentafluoroethyloxy-ethylamine hydrochloride has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the development of new drugs, as well as in the production of materials with unique physical and chemical properties.

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F5NO/c5-3(6,7)4(8,9)11-2-1-10/h1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGAJWDICHSOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pentafluoroethyloxy-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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